Mass Spectrometric Differentiation: +15 Da Shift Enables Unambiguous Analyte Resolution from Unlabeled MOPS
MOPS-d15 exhibits a +15 Da mass shift relative to unlabeled MOPS (molecular weight: 224.36 g/mol vs. 209.26 g/mol for native MOPS), arising from the replacement of all 15 non-exchangeable hydrogen atoms with deuterium . This mass increment exceeds the typical natural abundance isotopic envelope of unlabeled MOPS, allowing the deuterated internal standard to be resolved and quantified in a distinct MS channel without interference from the endogenous or unlabeled analyte signal [1]. In contrast, unlabeled MOPS cannot be distinguished from analyte MOPS in the same sample, and structural analogs such as MES-d13 (MW 208.32 g/mol) or HEPES-d18 (MW 256.42 g/mol) exhibit different molecular weights and may not co-elute with MOPS, compromising their utility as internal standards for MOPS quantification .
| Evidence Dimension | Molecular weight and mass shift for MS differentiation |
|---|---|
| Target Compound Data | MOPS-d15: 224.36 g/mol; +15 Da shift vs. unlabeled MOPS |
| Comparator Or Baseline | Unlabeled MOPS: 209.26 g/mol; MES-d13: 208.32 g/mol; HEPES-d18: 256.42 g/mol |
| Quantified Difference | Δm/z = +15 Da (MOPS-d15 vs. unlabeled MOPS); MES-d13 differs by -1 Da from unlabeled MOPS; HEPES-d18 differs by +47 Da |
| Conditions | LC-MS with ESI or APCI; MRM or SIM acquisition modes |
Why This Matters
The +15 Da shift ensures unambiguous MS channel separation between internal standard and analyte, a prerequisite for accurate isotope dilution quantification in samples containing endogenous or residual MOPS.
- [1] Arrivault S, et al. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Anal Chem. 2015;87(13):6896-6904. View Source
